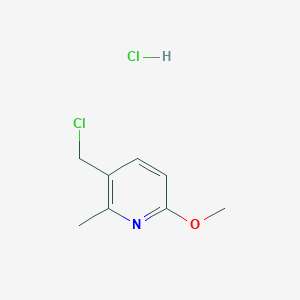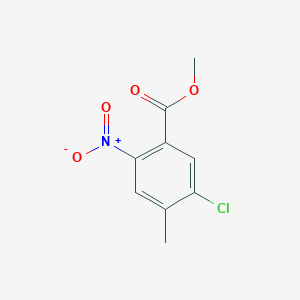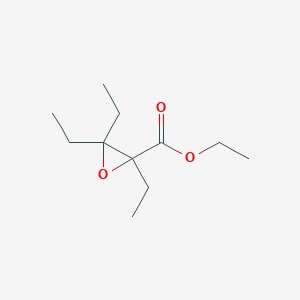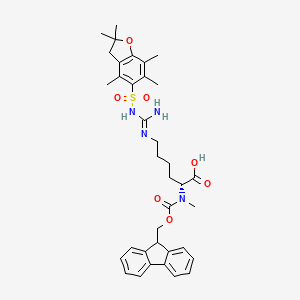
1H-Indol-7-YL-methylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indol-7-YL-methylamine is a compound belonging to the indole family, characterized by a benzene ring fused to a pyrrole ring. This compound is notable for its structural similarity to various biologically active molecules, making it a subject of interest in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indol-7-YL-methylamine typically involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives. This process involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . Another method includes the use of methanesulfonic acid under reflux conditions in methanol, yielding the desired indole compound .
Industrial Production Methods: Industrial production of this compound often employs catalytic methods to enhance yield and efficiency. These methods may involve the use of transition-metal catalysts to facilitate the cyclization process, starting from ortho-substituted anilines .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Indol-7-YL-methylamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Halogenation, nitration, and sulfonation are typical examples.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of indole-2-carboxylic acid.
Reduction: Formation of indoline derivatives.
Substitution: Formation of halogenated indoles, nitroindoles, and sulfonated indoles.
Applications De Recherche Scientifique
1H-Indol-7-YL-methylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its role in cellular signaling pathways and as a potential therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1H-Indol-7-YL-methylamine involves its interaction with various molecular targets and pathways. It is known to bind to specific receptors in the body, influencing cellular processes such as apoptosis and cell proliferation. The compound’s effects are mediated through the modulation of signaling pathways, including the MAPK and PI3K/Akt pathways .
Comparaison Avec Des Composés Similaires
- 1H-Indol-3-ylmethanamine
- 1-methyl-1H-indol-5-ylmethylamine
- 1H-Indole-6-methanamine
- 1-(5-Methoxy-1H-indol-2-yl)methanamine methanesulfonate
Uniqueness: 1H-Indol-7-YL-methylamine is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and industrial applications.
Propriétés
Formule moléculaire |
C9H10N2 |
|---|---|
Poids moléculaire |
146.19 g/mol |
Nom IUPAC |
N-methyl-1H-indol-7-amine |
InChI |
InChI=1S/C9H10N2/c1-10-8-4-2-3-7-5-6-11-9(7)8/h2-6,10-11H,1H3 |
Clé InChI |
LYOYVUJDZOTVSM-UHFFFAOYSA-N |
SMILES canonique |
CNC1=CC=CC2=C1NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Methylbenzo[b]thiophen-2-amine](/img/structure/B13650002.png)


![[3-(Aminomethyl)phenoxy]acetic acid](/img/structure/B13650013.png)
![Methyl 2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B13650019.png)
![[[2,2'-[(1S,2S)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-bis(1,1-dimethylethyl)-6-methyl-phenolato-|EO]](2-)](4-methylbenzenesulfonato-|EO)cobalt](/img/structure/B13650034.png)


![4-(Benzo[b]thiophen-3-yl)butan-2-ol](/img/structure/B13650065.png)


![6-Bromo-7-fluorobenzo[d]isoxazole](/img/structure/B13650076.png)
